![molecular formula C12H25N3O7 B1227929 (1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol CAS No. 77699-49-1](/img/structure/B1227929.png)
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol is an antibiotic compound produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of aminoglycoside antibiotics, which are known for their broad-spectrum antimicrobial activity. This compound is particularly effective against bacteria, fungi, and higher eukaryotic cells by inhibiting protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol can be synthesized through a series of chemical reactions involving the aminocyclitol subunit. The process typically involves the cultivation of a microorganism mutant that is incapable of biosynthesizing the aminocyclitol molecule. This mutant is grown in the presence of an added aminocyclitol until substantial antibiotic activity is imparted to the culture medium. The antibiotic is then separated from the medium. For example, Streptomyces fradiae ATCC 21401 mutant grown in the presence of added streptamine gives hybrimycins A1 and A2, while growth in the presence of 2-epistreptamine yields hybrimycins B1 and B2 .
Industrial Production Methods
Industrial production of hybrimycin involves large-scale fermentation processes using Streptomyces hygroscopicus. The bacterium is cultured in nutrient-rich media under controlled conditions to maximize the yield of hybrimycin. The antibiotic is then extracted and purified using various chromatographic techniques.
化学反应分析
Types of Reactions
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the aminocyclitol subunit.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hybrimycin derivatives with modified antimicrobial properties. These derivatives can be tailored for specific applications in medicine and research.
科学研究应用
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics.
Biology: Employed in genetic research for selecting and maintaining cells that contain the hygromycin resistance gene.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics.
作用机制
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol exerts its effects by inhibiting protein synthesis. It strengthens the interaction of transfer ribonucleic acid binding in the ribosomal A-site, preventing messenger ribonucleic acid and transfer ribonucleic acid translocation. This inhibition disrupts the translation process, leading to the death of the target cells .
相似化合物的比较
Similar Compounds
Neomycin: Another aminoglycoside antibiotic with similar antimicrobial properties.
Kanamycin: Known for its effectiveness against a broad range of bacteria.
Gentamicin: Widely used in clinical settings for treating severe bacterial infections.
Uniqueness of (1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol
This compound is unique due to its specific mechanism of action and its effectiveness against a wide range of microorganisms. It is less nephrotoxic compared to other aminoglycosides like neomycin and kanamycin, making it a safer option for therapeutic use .
属性
CAS 编号 |
77699-49-1 |
|---|---|
分子式 |
C12H25N3O7 |
分子量 |
323.34 g/mol |
IUPAC 名称 |
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol |
InChI |
InChI=1S/C12H25N3O7/c1-2-6(16)9(19)5(15)12(21-2)22-11-4(14)7(17)3(13)8(18)10(11)20/h2-12,16-20H,13-15H2,1H3/t2-,3-,4+,5-,6-,7?,8+,9-,10-,11?,12-/m1/s1 |
InChI 键 |
NEFPXJYTRGEZPG-TWGZDOMGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)N)O)N)N)O)O |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H]([C@@H](C([C@@H]2N)O)N)O)O)N)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)N)O)N)N)O)O |
同义词 |
Hybrimycins |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine](/img/structure/B1227846.png)
![1-(3-Chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea](/img/structure/B1227847.png)
![3-[5-Amino-3-(4-chlorophenyl)-1-pyrazolyl]propanoic acid ethyl ester](/img/structure/B1227849.png)
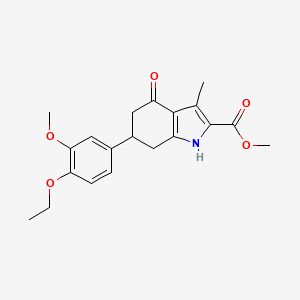
![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)
![2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1227853.png)
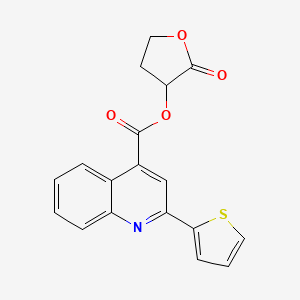
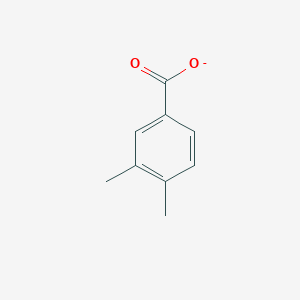
![6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1227858.png)
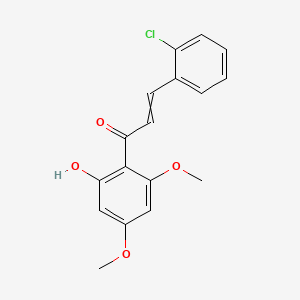

![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)
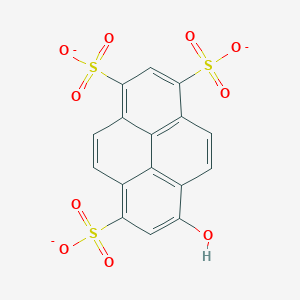
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)
